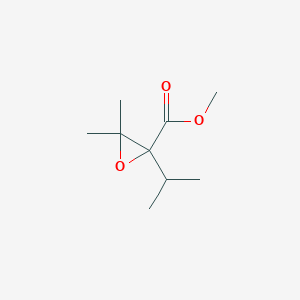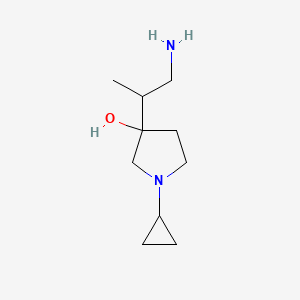
5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring substituted with tert-butyl and propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with propan-2-yl isothiocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Halogenating agents or organometallic reagents.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as conductivity or fluorescence.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The thiol group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl-4H-1,2,4-triazole-3-thiol
- 5-Tert-butyl-4-(methyl)-4H-1,2,4-triazole-3-thiol
- 5-Tert-butyl-4-(ethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both tert-butyl and propan-2-yl groups, which can influence its chemical reactivity and interactions with biological targets
Properties
Molecular Formula |
C9H17N3S |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
3-tert-butyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3S/c1-6(2)12-7(9(3,4)5)10-11-8(12)13/h6H,1-5H3,(H,11,13) |
InChI Key |
YNQPMBIUQQRLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


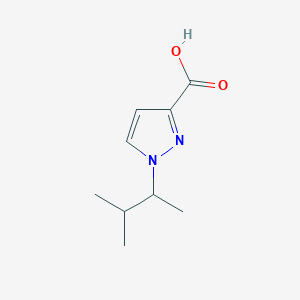
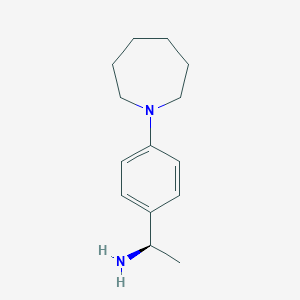

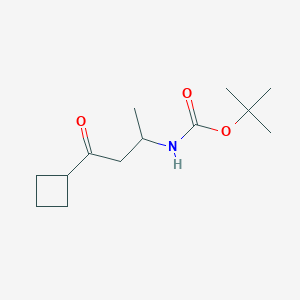

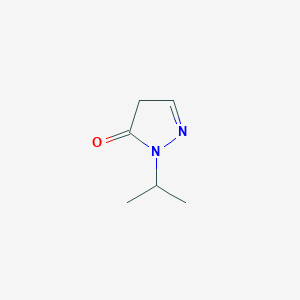
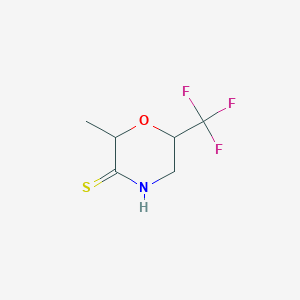
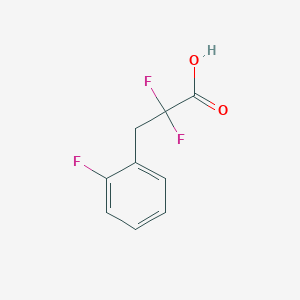
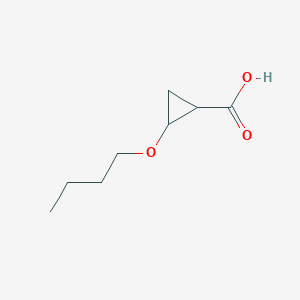
![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
